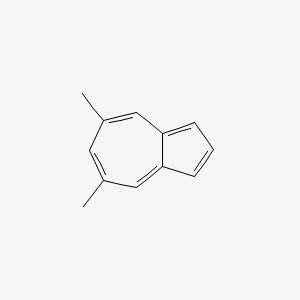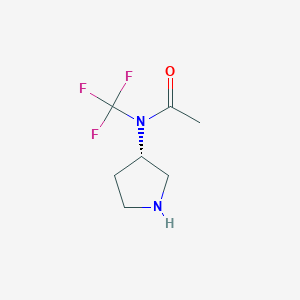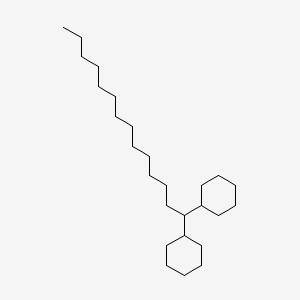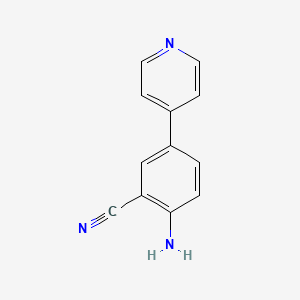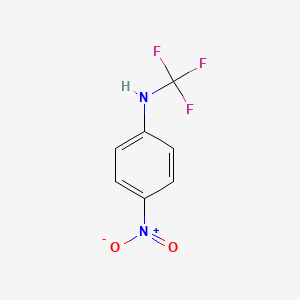
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- is a chemical compound known for its unique structure and properties. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups and a propenyl group attached to the cyclohexene ring. This compound is used in various industrial and research applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- typically involves the alkylation of 3,5,5-trimethyl-2-cyclohexen-1-one with an appropriate propenylating agent. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of the propenylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s reactivity allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems.
相似化合物的比较
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-one: Lacks the propenyl group, making it less reactive in certain types of reactions.
2-Cyclohexen-1-one, 3,5,5-trimethyl-: Similar structure but without the propenyl group, affecting its chemical behavior.
Uniqueness
The presence of the propenyl group in 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- enhances its reactivity and versatility, making it a valuable compound in various applications. Its unique structure allows for a broader range of chemical transformations compared to its analogs.
属性
CAS 编号 |
53543-47-8 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
3,5,5-trimethyl-2-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10-9(2)7-12(3,4)8-11(10)13/h5H,1,6-8H2,2-4H3 |
InChI 键 |
FVUNTBDGUHBYRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)CC(C1)(C)C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



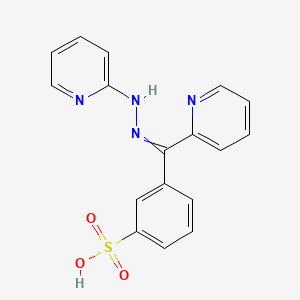
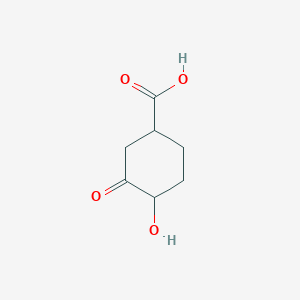

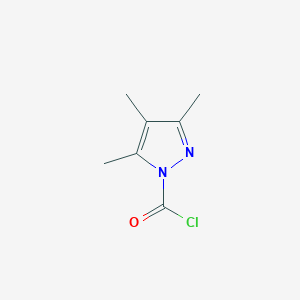
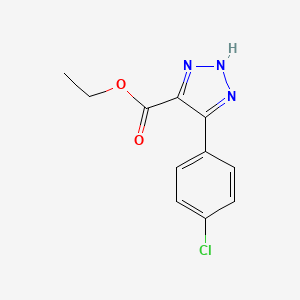
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
